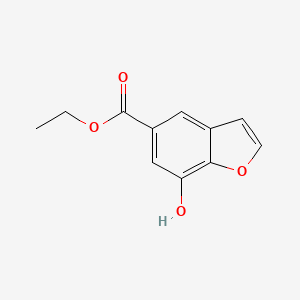
Ethyl 7-Hydroxy-1-benzofuran-5-carboxylate
Cat. No. B1600128
Key on ui cas rn:
831222-95-8
M. Wt: 206.19 g/mol
InChI Key: YKCUOTYYKHCKBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07842713B2
Procedure details


Ethyl 7-(Acetyloxy)-1-benzofuran-5-carboxylate was dissolved in absolute ethanol (200 mL). Potassium carbonate (7 g, 50 mmol) was added. The reaction mixture was stirred for 3 h at 60° C. and diluted with 200 mL of dichloromethane. The suspension was filtered. The precipitate was washed by 100 mL of dichloromethane. The combined solutions were washed by 200 mL of a 10% aqueous solution of citric acid and evaporated in vacuum to dryness. The obtained crude product was chromatographed on a layer of silica gel (150×100 mm) with hexane/ethyl acetate mixture (2:1) to give the desired product 2.8 g (13 mmol, 38%) as a cream solid. 1H NMR (DMSO-D6): δ ppm 1.35 (s, 3H), 4.20 (qt, 2H), 7.15 (m 1H), 7.39 (m, 1H), 7.77 (m, 1H), i8.04 (m, 1H); MS (APCI, pos): 241.1.
Name
Ethyl 7-(Acetyloxy)-1-benzofuran-5-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Name
Yield
38%
Identifiers


|
REACTION_CXSMILES
|
C([O:4][C:5]1[C:13]2[O:12][CH:11]=[CH:10][C:9]=2[CH:8]=[C:7]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH:6]=1)(=O)C.C(=O)([O-])[O-].[K+].[K+]>C(O)C.ClCCl>[OH:4][C:5]1[C:13]2[O:12][CH:11]=[CH:10][C:9]=2[CH:8]=[C:7]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH:6]=1 |f:1.2.3|
|
Inputs


Step One
|
Name
|
Ethyl 7-(Acetyloxy)-1-benzofuran-5-carboxylate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC1=CC(=CC=2C=COC21)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
7 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for 3 h at 60° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The suspension was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
The precipitate was washed by 100 mL of dichloromethane
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined solutions were washed by 200 mL of a 10% aqueous solution of citric acid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuum to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The obtained crude product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was chromatographed on a layer of silica gel (150×100 mm) with hexane/ethyl acetate mixture (2:1)
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC(=CC=2C=COC21)C(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 13 mmol | |
| AMOUNT: MASS | 2.8 g | |
| YIELD: PERCENTYIELD | 38% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
